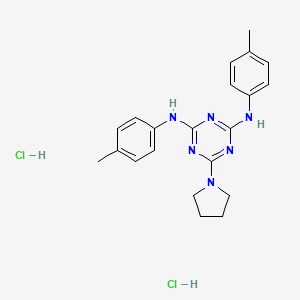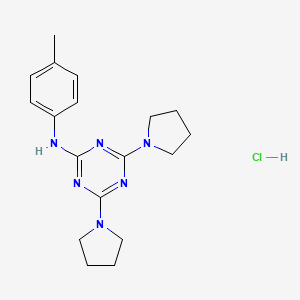
N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are two pyrrolidine groups and a 4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine rings contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the triazine ring and the pyrrolidine rings. The N-substituents can affect the antibacterial activity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. Pyrrolidine derivatives are known to have diverse physicochemical parameters .科学研究应用
Antibacterial Activity
The pyrrolidine ring has been widely used by medicinal chemists due to its sp³-hybridization, which allows efficient exploration of pharmacophore space. SAR investigations have shown that N’-substituents significantly influence antibacterial activity. For instance, compounds with N’-Ph (phenyl) substituents exhibit higher activity compared to N’-Et (ethyl) or N’-H (hydrogen) derivatives .
Drug Design and Stereochemistry
The stereogenicity of carbons in the pyrrolidine ring plays a crucial role in drug design. Different stereoisomers and spatial orientations of substituents can lead to distinct biological profiles. Understanding these nuances is essential for optimizing drug candidates that interact with enantioselective proteins .
Alkylaminophenol Derivatives
The compound’s structural properties have been investigated using quantum chemical calculations. Alkylaminophenol derivatives, including this compound, hold promise as drug active substances. Further studies are needed to explore their full potential .
Enantiomeric Resolution
The lead compound, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was resolved into its enantiomers. The S-isomer was found to be the most biologically active enantiomer. This highlights the importance of stereochemistry in drug development .
Diazine Decorations
While not directly related to this specific compound, understanding synthetic approaches for pharmacologically active decorated diazines (including pyrimidines) provides valuable insights. These diazines have clinical applications and contribute to structural diversity in drug discovery .
Functionalization Strategies
Functionalization of preformed pyrrolidine rings, such as proline derivatives, offers a strategic approach. Researchers have explored various synthetic strategies, including ring construction from different cyclic or acyclic precursors, to enhance the pharmacological properties of pyrrolidine-based compounds .
未来方向
属性
IUPAC Name |
N-(4-methylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6.ClH/c1-14-6-8-15(9-7-14)19-16-20-17(23-10-2-3-11-23)22-18(21-16)24-12-4-5-13-24;/h6-9H,2-5,10-13H2,1H3,(H,19,20,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBZMCRINDEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-di(pyrrolidin-1-yl)-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

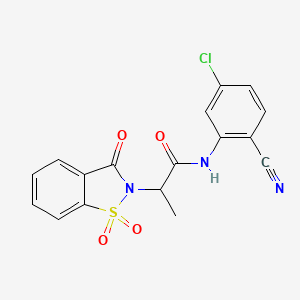
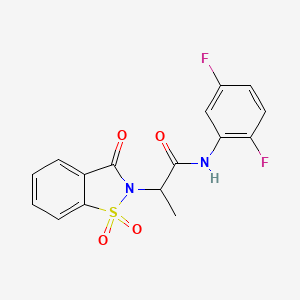

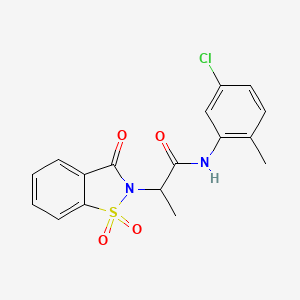
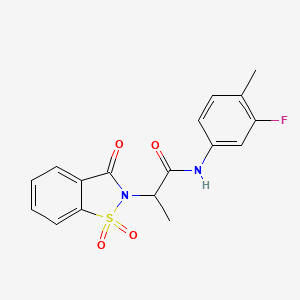
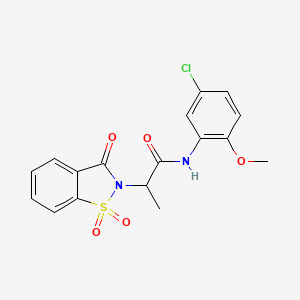
![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide](/img/structure/B6484853.png)
![2-[2-(dimethylamino)ethyl]-1-(3-methoxy-4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6484864.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-acetamidophenyl)ethanediamide](/img/structure/B6484874.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide](/img/structure/B6484888.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B6484889.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6484901.png)
